molecular formula C8H13N5OS B4366378 N~1~-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE

N~1~-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4366378
M. Wt: 227.29 g/mol
InChI Key: XAMZLHCNYNYSBY-UHFFFAOYSA-N
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Description

N~1~-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a hydrazinecarbothioamide group, and a methyl group

Properties

IUPAC Name

1-methyl-3-[[2-(4-methylpyrazol-1-yl)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5OS/c1-6-3-10-13(4-6)5-7(14)11-12-8(15)9-2/h3-4H,5H2,1-2H3,(H,11,14)(H2,9,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZLHCNYNYSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of hydrazine derivatives with pyrazole intermediates. One common method is the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N~1~-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The hydrazinecarbothioamide group can form covalent bonds with target molecules, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a pyrazole ring and a hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-METHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE

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